![molecular formula C18H18BrNO2 B12895255 1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 80041-81-2](/img/structure/B12895255.png)
1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound features a bromobenzyl group attached to the isoquinoline core, along with two methoxy groups at the 6 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzyl chloride and 6,7-dimethoxy-1-tetralone.
Formation of Isoquinoline Core: The key step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where 6,7-dimethoxy-1-tetralone reacts with 2-bromobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate product undergoes cyclization to form the dihydroisoquinoline ring system.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways such as the PI3K/Akt pathway, which is involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-chlorobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- 1-(2-fluorobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- 1-(2-methylbenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness
1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Propriétés
Numéro CAS |
80041-81-2 |
|---|---|
Formule moléculaire |
C18H18BrNO2 |
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
1-[(2-bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H18BrNO2/c1-21-17-10-12-7-8-20-16(14(12)11-18(17)22-2)9-13-5-3-4-6-15(13)19/h3-6,10-11H,7-9H2,1-2H3 |
Clé InChI |
BIGSGTZFHCVVBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=CC=C3Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


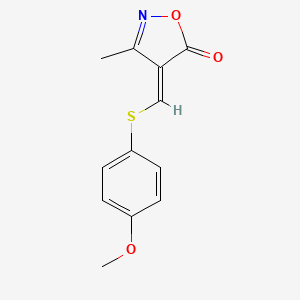
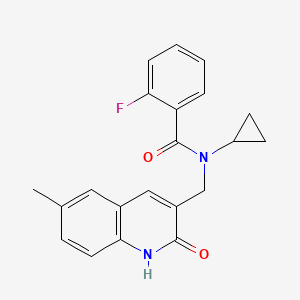
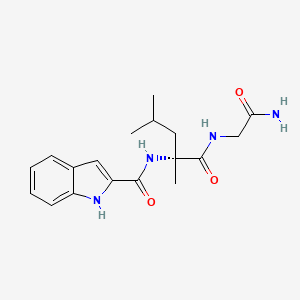
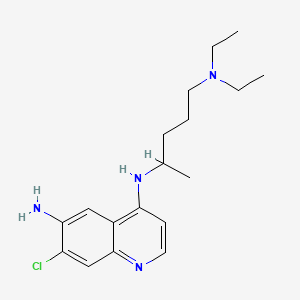
![3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12895182.png)
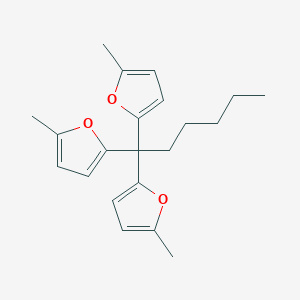
![4-(Fluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12895196.png)
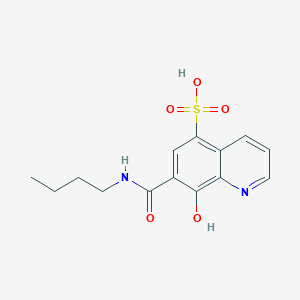
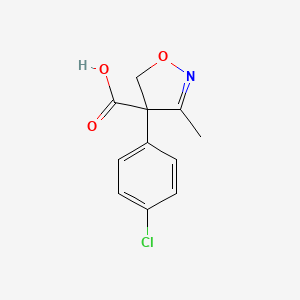
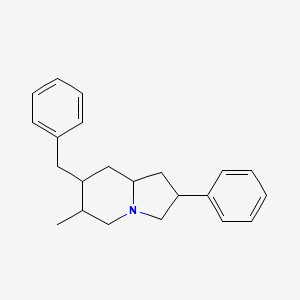
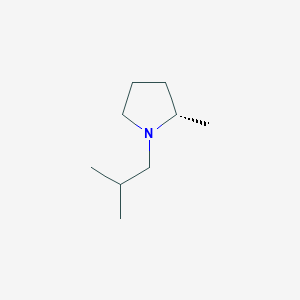
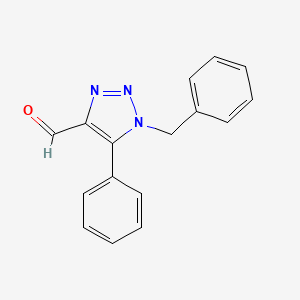
![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
![N-[(4-Heptylphenyl)methyl]quinolin-8-amine](/img/structure/B12895240.png)
